[2,3'-Bipyridine]-6-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3’-Bipyridine]-6-carboximidamide hydrochloride is a derivative of bipyridine, a family of organic compounds consisting of two pyridyl rings. Bipyridine derivatives are known for their coordination chemistry and are used in various applications, including catalysis, materials science, and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of [2,3’-Bipyridine]-6-carboximidamide hydrochloride typically involves the coupling of pyridine derivatives. Common synthetic routes include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi coupling . These reactions often require specific catalysts and conditions to achieve high yields and selectivity. Industrial production methods may involve the use of homogeneous or heterogeneous catalytic systems to optimize the reaction efficiency and scalability .
Analyse Chemischer Reaktionen
[2,3’-Bipyridine]-6-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include halides, organometallic reagents, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[2,3’-Bipyridine]-6-carboximidamide hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Wirkmechanismus
The mechanism of action of [2,3’-Bipyridine]-6-carboximidamide hydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets and pathways, influencing various biochemical and physiological processes . The specific molecular targets and pathways depend on the metal ion and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[2,3’-Bipyridine]-6-carboximidamide hydrochloride is unique among bipyridine derivatives due to its specific functional groups and coordination properties. Similar compounds include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry with applications in catalysis and materials science.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,3’-Diamino-2,2’-bipyridine: Studied for its potential as a bifunctional agent in the treatment of Alzheimer’s disease.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of [2,3’-Bipyridine]-6-carboximidamide hydrochloride.
Eigenschaften
CAS-Nummer |
1179359-85-3 |
---|---|
Molekularformel |
C11H11ClN4 |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
6-pyridin-3-ylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10N4.ClH/c12-11(13)10-5-1-4-9(15-10)8-3-2-6-14-7-8;/h1-7H,(H3,12,13);1H |
InChI-Schlüssel |
ZBRVDVQGDGIPEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=N)N)C2=CN=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.